MFCD16657705 is cataloged in chemical databases such as PubChem and BenchChem, where it is identified by its unique identifiers and molecular structure. It falls under the category of heterocyclic compounds, specifically imidazoles, which are characterized by their five-membered ring structure containing nitrogen atoms. The molecular formula for MFCD16657705 is , indicating the presence of chlorine and fluorine substituents on the aromatic ring, contributing to its reactivity and biological activity .
The synthesis of MFCD16657705 involves several key steps:
The molecular structure of MFCD16657705 can be described as follows:
The canonical SMILES representation for MFCD16657705 is C1=CC(=C(C=C1Cl)F)CN2C=CN=C2
, which provides insight into its structural configuration .
MFCD16657705 participates in various chemical reactions, including:
The mechanism of action of MFCD16657705 is primarily linked to its interactions with specific biological targets:
The physical and chemical properties of MFCD16657705 include:
These properties are essential for understanding how the compound behaves under different experimental conditions and its suitability for various applications .
MFCD16657705 has several scientific applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2